molecular formula C13H17NO2 B1276241 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one CAS No. 10342-87-7

1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one

Cat. No.: B1276241
CAS No.: 10342-87-7
M. Wt: 219.28 g/mol
InChI Key: QIRDRCRLHRQMQT-UHFFFAOYSA-N
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Description

1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis Techniques : The compound is synthesized using various methods, including refluxing with glacial acetic acid and fused ZnCl2 or condensing with 4-methoxy benzaldehyde. This process leads to the formation of compounds with potential antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
  • Application in Polymer Preparation : Its derivatives are used in the synthesis of fluorescent films, particularly when reacting with acryloyl chloride, highlighting its importance in materials science (Soboleva, Orlova, & Shelkovnikov, 2017).
  • Oligoribonucleotide Synthesis : A derivative of the compound, Ctmp, shows potential in the protection of 2'-hydroxy functions in rapid oligoribonucleotide synthesis, relevant in genetic and RNA research (Reese, Serafinowska, & Zappia, 1986).
  • Antibacterial Activity : It's used in the synthesis of benzyl piperazine with pyrimidine and isoindolinedione, showing promising antibacterial activities, indicating its potential in pharmaceutical research (Merugu, Ramesh, & Sreenivasulu, 2010).
  • NMR Spectroscopy Studies : High-resolution NMR spectroscopy of its derivatives provides insights into the conformation of benzyl groups in 4-benzyl-4-hydroxypiperidines, aiding in understanding molecular structure and behavior (Manimekalai, Maruthavanan, Selvaraju, & Alkorta, 2007).

Crystal Structure and Material Science

  • Crystallography : The crystal structure of its adducts, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, has been studied, providing crucial information on molecular orientation and hydrogen bonding patterns, which are important in crystal engineering and drug design (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Polymers and Advanced Materials

  • Star Polymer Synthesis : Derivatives of the compound are used in synthesizing alkoxyamines for the preparation of star polymers, showing its application in advanced polymer chemistry (Miura & Yoshida, 2002).

Additional Chemical Synthesis Applications

  • Spectral Analysis and Structural Studies : The compound is also involved in the synthesis of 2-hydroxy-1-aryl-2-(indol-3’-yl)ethan-1-ones, with spectral and structural studies providing insights into its chemical behavior and potential applications (Shtamburg, Shtamburg, Anishchenko, Mazepa, Kravchenko, & Shishkina, 2018).
  • Electrochemical Synthesis : It's used in electrochemical synthesis of new phenylpiperazine derivatives, demonstrating its role in developing eco-friendly and efficient synthesis methods (Nematollahi & Amani, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-[4-(4-hydroxypiperidin-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(15)11-2-4-12(5-3-11)14-8-6-13(16)7-9-14/h2-5,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRDRCRLHRQMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408542
Record name 4'-(4-HYDROXYPIPERIDIN-1-YL)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10342-87-7
Record name 4'-(4-HYDROXYPIPERIDIN-1-YL)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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